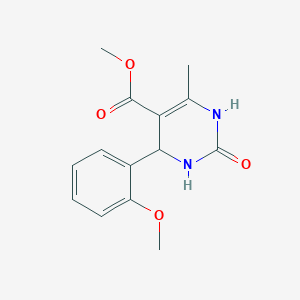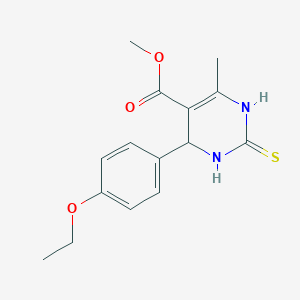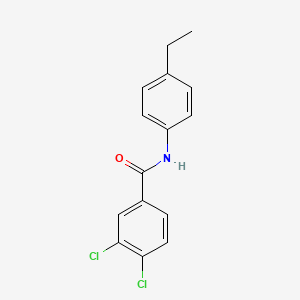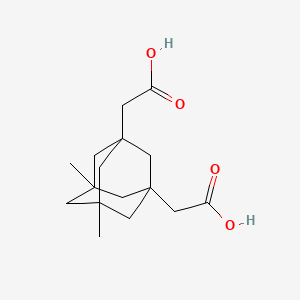![molecular formula C21H18Br2O B11701661 (2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a cyclohexanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 4-bromobenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bromophenyl ketones or carboxylic acids.
Reduction: Formation of bromophenyl alcohols or alkanes.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Propiedades
Fórmula molecular |
C21H18Br2O |
|---|---|
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H18Br2O/c1-14-10-17(12-15-2-6-19(22)7-3-15)21(24)18(11-14)13-16-4-8-20(23)9-5-16/h2-9,12-14H,10-11H2,1H3/b17-12+,18-13+ |
Clave InChI |
IWFWUQFBITYQRW-PWDIZTEBSA-N |
SMILES isomérico |
CC1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)/C(=C/C3=CC=C(C=C3)Br)/C1 |
SMILES canónico |
CC1CC(=CC2=CC=C(C=C2)Br)C(=O)C(=CC3=CC=C(C=C3)Br)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclopropanecarboxamide, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[3-methyl-4-[(1E)-2-(2-methylphenyl)diazenyl]phenyl]-](/img/structure/B11701591.png)



![2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11701603.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)


![N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B11701641.png)
![7-chloro-4-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701656.png)



